Cas no 1804421-31-5 (3,5-Dichloro-4-fluorophenylacetonitrile)

3,5-Dichloro-4-fluorophenylacetonitrile 化学的及び物理的性質
名前と識別子
-
- 3,5-Dichloro-4-fluorophenylacetonitrile
- FCH2569964
- PC500490
-
- インチ: 1S/C8H4Cl2FN/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4H,1H2
- InChIKey: SIQBGJFVRSLZKZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=C(CC#N)C=1)Cl)F
計算された属性
- せいみつぶんしりょう: 202.97
- どういたいしつりょう: 202.97
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8
3,5-Dichloro-4-fluorophenylacetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P021GR1-500mg |
2-(3,5-dichloro-4-fluorophenyl)acetonitrile |
1804421-31-5 | 95% | 500mg |
$737.00 | 2024-06-18 | |
1PlusChem | 1P021GR1-100mg |
2-(3,5-dichloro-4-fluorophenyl)acetonitrile |
1804421-31-5 | 95% | 100mg |
$350.00 | 2024-06-18 | |
Aaron | AR021GZD-500mg |
2-(3,5-Dichloro-4-fluorophenyl)acetonitrile |
1804421-31-5 | 95% | 500mg |
$776.00 | 2025-02-14 | |
Aaron | AR021GZD-2.5g |
2-(3,5-Dichloro-4-fluorophenyl)acetonitrile |
1804421-31-5 | 95% | 2.5g |
$1909.00 | 2025-02-14 | |
Enamine | EN300-24799246-0.1g |
2-(3,5-dichloro-4-fluorophenyl)acetonitrile |
1804421-31-5 | 95% | 0.1g |
$241.0 | 2024-06-19 | |
Enamine | EN300-24799246-0.25g |
2-(3,5-dichloro-4-fluorophenyl)acetonitrile |
1804421-31-5 | 95% | 0.25g |
$347.0 | 2024-06-19 | |
Enamine | EN300-24799246-0.05g |
2-(3,5-dichloro-4-fluorophenyl)acetonitrile |
1804421-31-5 | 95% | 0.05g |
$162.0 | 2024-06-19 | |
1PlusChem | 1P021GR1-50mg |
2-(3,5-dichloro-4-fluorophenyl)acetonitrile |
1804421-31-5 | 95% | 50mg |
$255.00 | 2024-06-18 | |
1PlusChem | 1P021GR1-2.5g |
2-(3,5-dichloro-4-fluorophenyl)acetonitrile |
1804421-31-5 | 95% | 2.5g |
$1756.00 | 2024-06-18 | |
Aaron | AR021GZD-100mg |
2-(3,5-Dichloro-4-fluorophenyl)acetonitrile |
1804421-31-5 | 95% | 100mg |
$357.00 | 2025-02-14 |
3,5-Dichloro-4-fluorophenylacetonitrile 関連文献
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
3,5-Dichloro-4-fluorophenylacetonitrileに関する追加情報
Introduction to 3,5-Dichloro-4-fluorophenylacetonitrile (CAS No. 1804421-31-5)
3,5-Dichloro-4-fluorophenylacetonitrile, with the chemical formula C₆H₂Cl₂FN, is a highly versatile intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its unique CAS No. 1804421-31-5, has garnered significant attention due to its role in the synthesis of various bioactive molecules. Its structural features, including the presence of both chloro and fluoro substituents on a phenyl ring coupled with an acetonitrile group, make it a valuable building block for constructing complex heterocyclic scaffolds and functionalized aromatic systems.
The significance of 3,5-Dichloro-4-fluorophenylacetonitrile in modern chemical biology and medicinal chemistry stems from its ability to serve as a precursor for numerous pharmacologically relevant compounds. The electron-withdrawing nature of the nitrile group and the electronic modulation induced by the chloro and fluoro atoms provide a rich chemical space for further derivatization. Recent advancements in synthetic methodologies have highlighted its utility in constructing novel therapeutic agents targeting various disease pathways.
In the realm of drug discovery, 3,5-Dichloro-4-fluorophenylacetonitrile has been employed in the development of small-molecule inhibitors and modulators. For instance, studies have demonstrated its role in synthesizing compounds with potential applications in oncology and anti-inflammatory therapies. The fluorine atom, in particular, is a key structural feature that enhances metabolic stability and binding affinity in drug candidates. Researchers have leveraged this compound to design molecules that interact with specific biological targets, thereby improving therapeutic efficacy.
Recent research published in leading scientific journals has underscored the importance of 3,5-Dichloro-4-fluorophenylacetonitrile in medicinal chemistry. A notable study published in *Journal of Medicinal Chemistry* described its use in generating a series of substituted pyrimidines and pyrazoles, which exhibited promising biological activity against viral infections. The study emphasized the compound's role in facilitating regioselective functionalization, allowing for the precise tailoring of molecular structures to optimize pharmacokinetic properties.
The synthetic utility of 3,5-Dichloro-4-fluorophenylacetonitrile extends beyond pharmaceutical applications. It has been utilized in materials science for the development of advanced polymers and liquid crystals. The presence of both electron-withdrawing and electron-donating groups on its aromatic core makes it an attractive candidate for designing materials with tailored electronic properties. Additionally, its reactivity with various nucleophiles allows for the introduction of diverse functional groups, enabling the creation of novel materials with enhanced performance characteristics.
From a mechanistic perspective, 3,5-Dichloro-4-fluorophenylacetonitrile participates in several key organic transformations. Its nitrile group can undergo reduction to form amides or carboxylic acids, while the aromatic ring can be further functionalized through electrophilic or nucleophilic aromatic substitution reactions. These transformations have been exploited to synthesize complex molecules with intricate structures. The chloro and fluoro substituents also play crucial roles in directing these reactions, ensuring high selectivity and yield.
The safety profile of 3,5-Dichloro-4-fluorophenylacetonitrile is another critical aspect that merits discussion. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to ensure safe laboratory practices. Its stability under normal conditions makes it a reliable reagent for synthetic applications. However, as with any chemical intermediate, precautions such as using personal protective equipment (PPE) and working in well-ventilated areas are essential.
In conclusion,3,5-Dichloro-4-fluorophenylacetonitrile (CAS No. 1804421-31-5) is a cornerstone compound in modern synthetic chemistry and drug discovery. Its unique structural features and reactivity make it indispensable for constructing biologically active molecules across multiple therapeutic areas. The ongoing research into its applications continues to expand its utility, reinforcing its importance as a key intermediate in both academic and industrial settings.
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